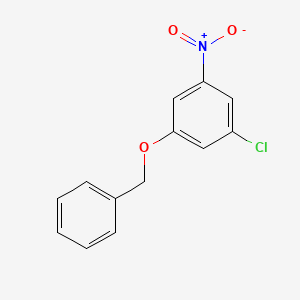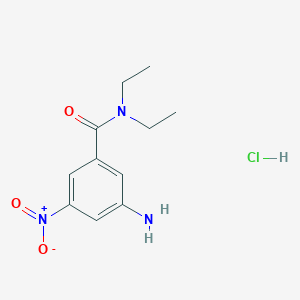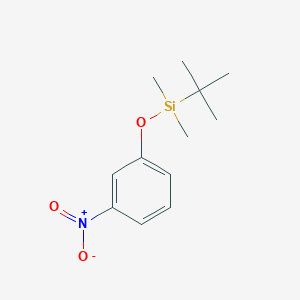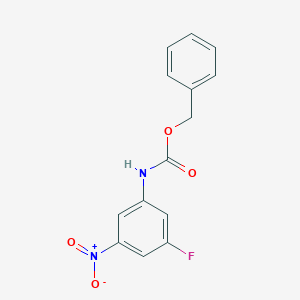
1-(4-Nitrophenyl)naphthalene
Overview
Description
1-(4-Nitrophenyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)naphthalene can be synthesized through several methods. One common approach involves the nitration of naphthalene followed by a coupling reaction with a nitrophenyl derivative. The reaction typically requires a catalyst such as p-toluenesulfonic acid in an ethanol reflux .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)naphthalene undergoes various chemical reactions, including:
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Sodium borohydride, hydrazine, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens and sulfonic acids are employed under controlled conditions.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Nitrophenyl)naphthalene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Nitrophenyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- 1-(4-Nitrophenylazo)-2-naphthol
- 2-Naphthol
- 1,4-Naphthoquinone derivatives
Uniqueness: 1-(4-Nitrophenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives .
Properties
IUPAC Name |
1-(4-nitrophenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXDNMCSJKMAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B8026962.png)

